Ethyl 3-(trimethylsilyl)propionate
Overview
Description
Ethyl 3-(trimethylsilyl)propionate is an organic compound with the molecular formula C8H18O2Si. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group and the hydrogen atoms of the propyl chain are replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis, particularly as a reagent in various chemical reactions .
Mechanism of Action
Target of Action
Ethyl 3-(trimethylsilyl)propionate is a chemical compound with the empirical formula C8H18O2Si Trimethylsilyl (tms) groups are known to interact with various organic compounds, particularly hydroxyl groups .
Mode of Action
Chemists often use trimethylsilylating reagents to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups on the molecule .
Biochemical Pathways
It’s worth noting that trimethylsilyl groups can make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
Pharmacokinetics
The compound’s solubility and stability under recommended storage conditions are noted .
Result of Action
It has been used in the preparation of 4-ethoxycarbonyl-3-(trimethylsilyl)furan , indicating its utility in chemical synthesis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sparingly soluble in water and stable under recommended storage conditions . It is also important to prevent static discharges when handling this compound .
Biochemical Analysis
Biochemical Properties
Trimethylsilyl groups are known to be chemically inert and have a large molecular volume, which makes them useful in a number of applications . They are often used to derivatize non-volatile compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Molecular Mechanism
As a trimethylsilyl compound, it may interact with biomolecules in unique ways, potentially influencing enzyme activity or gene expression
Temporal Effects in Laboratory Settings
The stability and degradation of Ethyl 3-(trimethylsilyl)propionate over time in laboratory settings have not been extensively studied. It is known to be stable under recommended storage conditions .
Metabolic Pathways
Trimethylsilyl groups are often used to derivatize compounds for analysis in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(trimethylsilyl)propionate can be synthesized through the esterification of 3-(trimethylsilyl)propionic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(trimethylsilyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-(trimethylsilyl)propionate has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 3-(trimethylsilyl)propynoate: Similar in structure but contains a triple bond.
Ethyl 3-(trimethylsilyl)propiolate: Another derivative with a slightly different functional group arrangement.
Uniqueness: Ethyl 3-(trimethylsilyl)propionate is unique due to its specific ester and trimethylsilyl functional groups, which confer distinct reactivity and stability.
Properties
IUPAC Name |
ethyl 3-trimethylsilylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCANPYOQOFSGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294491 | |
Record name | Ethyl 3-(trimethylsilyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17728-88-0 | |
Record name | 17728-88-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(trimethylsilyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(trimethylsilyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.